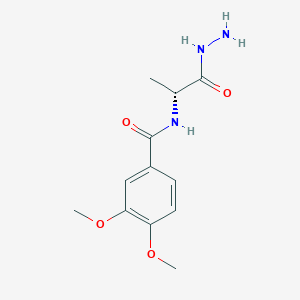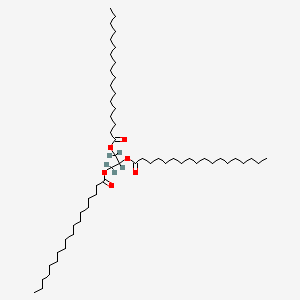
Glyceryl-D5 trioctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl-D5 trioctadecanoate, also known as glyceryl-3-dodecanoate, is a fatty acid ester that is widely used in the scientific research community. It is a white, odorless, and tasteless solid that is soluble in most organic solvents. Glyceryl-D5 trioctadecanoate is a key component in many lab experiments, due to its wide range of applications.
Wissenschaftliche Forschungsanwendungen
Glyceryl-D5 trioctadecanoate is widely used in the scientific research community. It is a key component in many lab experiments, due to its wide range of applications. It is used as a substrate in enzymatic reactions, as a stabilizing agent for proteins and lipids, and as a solvent for lipid-based compounds. It is also used in the study of membrane proteins and lipids, as well as in the study of drug-membrane interactions.
Wirkmechanismus
Glyceryl-D5 trioctadecanoate acts as a substrate for enzymes, allowing for the study of enzyme-catalyzed reactions. It also acts as a stabilizing agent for proteins and lipids, helping to maintain the structure and function of these molecules. Finally, it acts as a solvent for lipid-based compounds, allowing for the study of their properties.
Biochemical and Physiological Effects
Glyceryl-D5 trioctadecanoate has been shown to be non-toxic and non-irritating in laboratory tests. It has also been shown to have no significant effect on the biochemical and physiological pathways of cells.
Vorteile Und Einschränkungen Für Laborexperimente
Glyceryl-D5 trioctadecanoate has several advantages for use in lab experiments. It is a non-toxic and non-irritating compound, making it safe to use in the lab. It is also a relatively inexpensive compound, making it a cost-effective choice for many experiments. However, it is not suitable for use in experiments involving high temperatures, as it can decompose at temperatures above 100°C.
Zukünftige Richtungen
There are several potential future directions for the use of glyceryl-D5 trioctadecanoate in scientific research. It could be used as a substrate in enzymatic reactions to study the structure and function of enzymes. It could also be used to study drug-membrane interactions, as well as the structure and function of membrane proteins and lipids. Additionally, it could be used to study the effects of different solvents on lipid-based compounds. Finally, it could be used to study the effects of different stabilizing agents on proteins and lipids.
Synthesemethoden
Glyceryl-D5 trioctadecanoate is synthesized through the reaction of glycerol and dodecanoic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically conducted at temperatures of around 100°C and is completed in a few hours. The product of this reaction is a white, odorless, and tasteless solid that is soluble in most organic solvents.
Eigenschaften
IUPAC Name |
[1,1,2,3,3-pentadeuterio-2,3-di(octadecanoyloxy)propyl] octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i52D2,53D2,54D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXMTOCNZCJGO-KIQVGQEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H110O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyceryl-D5 trioctadecanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

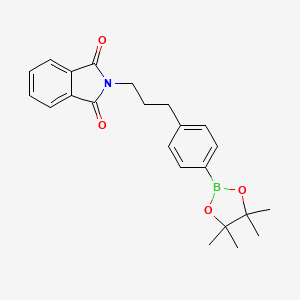
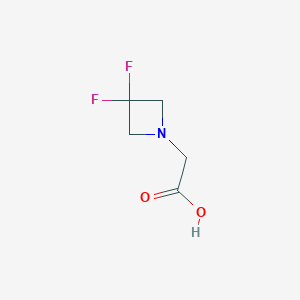
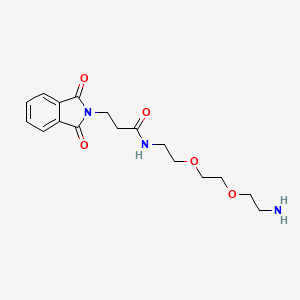
![Tert-butyl 4-[(4-bromopyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B1472612.png)
![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1472616.png)


![Ethyl 5-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1472621.png)


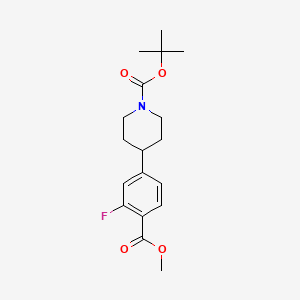

![4-[(3-Methyl-5-nitro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1472628.png)
